While the synthesis of the specific compound, N-methyl-2,3-dihydro-1H-indene-5-sulfonamide, is not detailed in the provided papers, the synthesis of related 2,3-dihydro-1H-indene-5-sulfonamide derivatives is described. [] Researchers utilized a multi-step approach, involving the design and synthesis of a series of novel 2,3-dihydro-1H-indene-5-sulfonamide analogues. Although specific synthetic procedures are not elaborated on in the abstract, it is indicated that compound 15z emerged as a potent and specific inhibitor of the NLRP3 inflammasome.
While the exact mechanism of action for N-methyl-2,3-dihydro-1H-indene-5-sulfonamide is not specified, research on a related compound, 2,3-dihydro-1H-indene-5-sulfonamide derivative (15z), suggests that it acts by directly binding to the NLRP3 protein. [] This interaction prevents the assembly and activation of the NLRP3 inflammasome, ultimately inhibiting cell pyroptosis. Given the structural similarities, it is plausible that N-methyl-2,3-dihydro-1H-indene-5-sulfonamide might exhibit a similar mechanism of action, targeting specific proteins or enzymes.
The provided papers primarily focus on the biological activities of 2,3-dihydro-1H-indene-5-sulfonamide derivatives, especially their potential as therapeutic agents. One study highlighted a novel 2,3-dihydro-1H-indene-5-sulfonamide analogue (15z) as a potent and specific NLRP3 inflammasome inhibitor. [] This compound demonstrated efficacy in a DSS-induced colitis model, suggesting its potential as a therapy for inflammatory bowel disease.
Dopamine receptor agonists: Synthesis and evaluation of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes revealed their potential as D2-like dopamine receptor agonists. These compounds exhibited the ability to decrease cyclic guanosine monophosphate (cGMP) levels in rat neostriatal membranes, indicating potential applications in neurological disorders. []
Gamma-Secretase Inhibitors: Design and synthesis of benzodiazepine-containing gamma-secretase inhibitors incorporating a substituted hydrocinnamide C-3 side chain were investigated for potential use in Alzheimer's disease. []
Cholecystokinin Antagonists: The development of novel 3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-indole carboxamides and 3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas as potent CCK1 selective and mixed CCK antagonists was explored for their potential in treating conditions like anxiety and depression. [, , ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2